1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoro-4,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWQSKXAEUPVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 1 2 Fluoro 4,5 Dimethoxyphenyl Ethanone and Its Precursors
Direct Synthetic Routes to 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone
The direct synthesis of this compound, an aromatic ketone, can be achieved through several established and modern organic chemistry reactions. These methods primarily involve the formation of a carbon-carbon bond between the aromatic ring and an acetyl group.
Friedel-Crafts Acylation Approaches and Variations
Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the synthesis of aryl ketones. cardiff.ac.ukchemcess.com This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. chemcess.comwikipedia.org For the synthesis of this compound, the reaction would typically start with the precursor 1-fluoro-3,4-dimethoxybenzene.
The process involves the generation of a highly reactive acylium ion from an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). chemcess.comyoutube.com This acylium ion then acts as the electrophile, attacking the electron-rich dimethoxyfluorobenzene ring. youtube.com
The reaction is generally carried out under anhydrous conditions to prevent the deactivation of the catalyst. Unlike Friedel-Crafts alkylation, the acylation reaction introduces an electron-withdrawing acetyl group, which deactivates the aromatic ring to further substitution, thus preventing polyacylation. youtube.com Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangements, which is a common issue in the corresponding alkylation reactions. youtube.comyoutube.com
A stoichiometric amount of the Lewis acid is often required because both the starting material (if it has Lewis basic sites) and the resulting ketone product can form complexes with the catalyst. wikipedia.org Variations of the reaction may employ other catalysts, such as solid acid catalysts like zeolites or polyphosphoric acid (PPA), which can sometimes offer milder conditions and easier workup procedures. cardiff.ac.ukresearchgate.net
Table 1: Components in a Typical Friedel-Crafts Acylation for this compound
| Component | Role | Common Examples |
| Aromatic Substrate | Nucleophile | 1-Fluoro-3,4-dimethoxybenzene |
| Acetylating Agent | Electrophile Precursor | Acetyl Chloride, Acetic Anhydride |
| Catalyst | Lewis Acid / Proton Acid | AlCl₃, FeCl₃, Zeolites, Polyphosphoric Acid (PPA) |
| Solvent | Reaction Medium | Carbon Disulfide (CS₂), Dichloromethane (B109758) (CH₂Cl₂), Nitrobenzene (B124822) |
Regioselective Fluorination Strategies for Dimethoxyphenyl Acetophenones
An alternative synthetic strategy involves the direct fluorination of a pre-existing dimethoxyphenyl acetophenone (B1666503), specifically 1-(3,4-dimethoxyphenyl)ethanone (also known as acetoveratrone). This approach falls under the category of late-stage fluorination, where a fluorine atom is introduced into a complex molecule at a late step in the synthesis. Regioselective fluorination allows for the precise placement of fluorine atoms, a critical technique in medicinal and materials chemistry. numberanalytics.com
Achieving the correct regioselectivity presents a significant challenge due to the directing effects of the substituents on the aromatic ring. The two methoxy (B1213986) groups are strongly activating and ortho-, para-directing, while the acetyl group is deactivating and meta-directing. The synthesis of this compound requires fluorination at the position ortho to one methoxy group and meta to the acetyl group.
Modern electrophilic fluorinating reagents are employed for such transformations. These reagents contain a "positive" fluorine atom that can be delivered to an electron-rich aromatic ring. The choice of reagent and reaction conditions is crucial for controlling the position of fluorination. numberanalytics.com
Table 2: Common Electrophilic Fluorinating Reagents
| Reagent Name | Abbreviation | Notes |
| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Widely used, commercially available, and relatively easy to handle. nih.gov |
| N-Fluorobenzenesulfonimide | NFSI | A common source of electrophilic fluorine. |
| N-Fluoropyridinium salts | - | A class of reagents with tunable reactivity based on substituents on the pyridine (B92270) ring. |
Strategies to control regioselectivity include the use of directing groups or leveraging subtle differences in the steric and electronic properties of the substrate and reagent. numberanalytics.com
Alternative Coupling Reactions for Aryl Ketone Formation
Modern organometallic cross-coupling reactions provide powerful alternatives to the classical Friedel-Crafts acylation for the formation of aryl ketones. These methods often offer milder reaction conditions and greater functional group tolerance.
Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, a Suzuki coupling could be envisioned between a 2-fluoro-4,5-dimethoxyphenylboronic acid and an acetylating agent like acetyl chloride. organic-chemistry.orgbeilstein-journals.org Similarly, a Stille coupling could utilize an organotin reagent in place of the boronic acid. organic-chemistry.org These reactions typically involve a palladium catalyst, a ligand, and a base to facilitate the catalytic cycle. beilstein-journals.org
Another approach is the Negishi coupling, which employs organozinc reagents. These reagents can be prepared from the corresponding aryl halides and are known for their high reactivity and selectivity in coupling reactions. organic-chemistry.org These cross-coupling methods bypass the need for strong Lewis acids and can be more suitable for substrates with sensitive functional groups. organic-chemistry.org
Table 3: Comparison of Coupling Reactions for Aryl Ketone Synthesis
| Reaction Name | Organometallic Reagent | Key Advantages |
| Suzuki Coupling | Arylboronic Acid / Ester | Stable and less toxic reagents, broad functional group tolerance. beilstein-journals.org |
| Stille Coupling | Arylstannane | Tolerant of a wide range of functional groups. |
| Negishi Coupling | Arylzinc Halide | High reactivity, often proceeds under mild conditions. organic-chemistry.org |
| Hiyama Coupling | Arylsilane | Activated by fluoride (B91410) ions; silicon is non-toxic. |
Synthesis of Key Intermediates for this compound
Preparation of Fluorinated Dimethoxybenzene Derivatives
The primary precursor for the Friedel-Crafts route is 1-fluoro-3,4-dimethoxybenzene. This compound can be synthesized through various methods. One common strategy is the Balz-Schiemann reaction, which introduces a fluorine atom onto an aromatic ring via a diazonium salt. google.com In this approach, the corresponding aniline, 3,4-dimethoxyaniline, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt. This salt is then reacted with a tetrafluoroborate (B81430) source (e.g., HBF₄ or NaBF₄) to yield an aryl diazonium tetrafluoroborate, which upon thermal decomposition, expels nitrogen gas and boron trifluoride to produce the desired fluoroaromatic compound. google.com
Another potential route is the methylation of a fluorinated catechol derivative. For example, starting with 1-fluorobenzene-3,4-diol, a double Williamson ether synthesis using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base would yield 1-fluoro-3,4-dimethoxybenzene. The synthesis of 1,4-dimethoxybenzene (B90301) from hydroquinone (B1673460) and dimethyl sulfate is a well-established related procedure. prepchem.comchemicalbook.com
Generation of Acetylating Reagents for Aromatic Functionalization
Acetylating reagents are the source of the acetyl group in Friedel-Crafts acylation. The two most common reagents used in the laboratory and industry are acetyl chloride and acetic anhydride. wikipedia.org
These reagents are not typically electrophilic enough to react directly with an aromatic ring. Their activation is achieved by reaction with a Lewis acid, such as aluminum trichloride. chemcess.com The Lewis acid coordinates to the carbonyl oxygen (in the case of acetic anhydride) or the chlorine atom (in the case of acetyl chloride), which polarizes the C-Cl or C-O bond and facilitates the formation of the key electrophile: the acylium ion. youtube.comyoutube.com
The acylium ion, [CH₃CO]⁺, is a potent electrophile that is stabilized by resonance, with a significant contribution from a structure featuring a triple bond between carbon and oxygen. youtube.comyoutube.com This resonance stabilization prevents the ion from rearranging, ensuring that only the acetyl group is added to the aromatic ring. youtube.com The in-situ generation of this powerful electrophile is the critical step that initiates the acylation of the aromatic substrate. chemcess.com
Methodological Advancements in the Synthesis of this compound
The synthesis of this compound, a substituted acetophenone, is primarily achieved through well-established organic reactions, notably the Friedel-Crafts acylation. wikipedia.org Methodological advancements have focused on improving catalytic systems, adhering to green chemistry principles, and optimizing reaction parameters to enhance yield and purity.
Catalytic Approaches and Reagent Design
The most direct and widely employed method for synthesizing aryl ketones like this compound is the Friedel-Crafts acylation. wikipedia.orgnih.gov This reaction involves the introduction of an acyl group onto an aromatic ring, in this case, the acylation of the precursor 1-fluoro-3,4-dimethoxybenzene.
The reaction proceeds via an electrophilic aromatic substitution mechanism, where a strong Lewis acid catalyst is used to generate a highly electrophilic acylium ion from an acylating agent. youtube.comyoutube.com Common acylating agents include acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). beilstein-journals.org
Catalyst Selection: The choice of catalyst is crucial for the reaction's success. Traditional and effective Lewis acids include:
Aluminum chloride (AlCl₃): A powerful and common catalyst for Friedel-Crafts reactions. wikipedia.org However, it is typically required in stoichiometric amounts rather than catalytic quantities because it forms a stable complex with the resulting ketone product. wikipedia.orgorganic-chemistry.org This complex must be hydrolyzed in an aqueous workup step to liberate the final product. organic-chemistry.org
Other Lewis Acids: Alternatives such as iron(III) chloride (FeCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) are also employed. beilstein-journals.orgorganic-chemistry.org Some, like iron(III) chloride, are being explored as more cost-effective and environmentally benign options. beilstein-journals.org
Brønsted Acids: Strong acids like polyphosphoric acid (PPA) can also catalyze the acylation. PPA is sometimes preferred as it is known to effect Friedel-Crafts acylations without causing the aryl-alkyl ether cleavage that can be a side reaction with powerful Lewis acids like AlCl₃. researchgate.net
The acylium ion generated is resonance-stabilized, which prevents the carbocation rearrangements that often plague Friedel-Crafts alkylation reactions. youtube.comquora.com This lack of rearrangement and the deactivation of the product ring to further acylation contribute to cleaner reactions and higher yields of the desired mono-acylated product. quora.com
| Catalyst System | Acylating Agent | Key Characteristics | Typical Precursor |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Acetyl Chloride / Acetic Anhydride | Highly effective; required in stoichiometric amounts; forms complex with product. wikipedia.orgorganic-chemistry.org | 1-Fluoro-3,4-dimethoxybenzene |
| Iron(III) Chloride (FeCl₃) | Acetic Anhydride | Cost-efficient; can be used in catalytic amounts, especially in ionic liquids. beilstein-journals.org | 1-Fluoro-3,4-dimethoxybenzene |
| Polyphosphoric Acid (PPA) | Acetic Acid | Acts as both catalyst and solvent; minimizes ether cleavage. researchgate.net | 1-Fluoro-3,4-dimethoxybenzene |
| Zinc Powder (Zn) | Acetyl Chloride | Used in selective Fries rearrangements, an alternative route for hydroxylated analogs. organic-chemistry.org | Fluorinated Dimethoxyphenyl Acetate |
Green Chemistry Principles in Synthetic Route Development
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. instituteofsustainabilitystudies.com The synthesis of this compound can be made more sustainable by addressing several aspects of the traditional Friedel-Crafts acylation. The 12 principles of green chemistry provide a guiding framework for these improvements. nih.gov
Key green chemistry considerations include:
Catalysis over Stoichiometric Reagents (Principle 9): The classic Friedel-Crafts acylation uses a stoichiometric amount of AlCl₃, which generates significant aluminum-containing waste after aqueous workup. wikipedia.orgnih.gov A greener approach involves developing truly catalytic systems. Research into using catalytic amounts of more benign Lewis acids like iron(III) chloride or developing solid, reusable acid catalysts (e.g., zeolites) aligns with this principle. beilstein-journals.orgresearchgate.net Catalytic reactions improve atom economy and reduce waste. instituteofsustainabilitystudies.com
Safer Solvents and Auxiliaries (Principle 5): Friedel-Crafts reactions are often conducted in hazardous chlorinated solvents like dichloromethane or dichloroethane. researchgate.net Green alternatives include performing the reaction in safer solvents, under solvent-free conditions, or in recyclable media like ionic liquids. beilstein-journals.orgrsc.org Ionic liquids can act as both the solvent and catalyst system, often allowing for easier product separation and catalyst recycling. beilstein-journals.org
Designing for Energy Efficiency (Principle 6): Methodologies that allow the reaction to proceed at ambient temperature and pressure are preferred to reduce energy consumption. nih.gov The development of highly active catalysts can enable lower reaction temperatures. beilstein-journals.org Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy input. rsc.org
By applying these principles, the synthesis of acetophenones can be redesigned to be more efficient, safer, and environmentally benign. researchgate.net
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing reaction time and side product formation. The key variables in a Friedel-Crafts acylation include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and catalyst.
Solvent: The solvent can influence the solubility of reactants and the activity of the catalyst. While traditional solvents include nitrobenzene and carbon disulfide, chlorinated hydrocarbons like dichloroethane are common. google.com However, as noted, greener alternatives are actively being sought. beilstein-journals.org
Temperature: Temperature control is essential. For the synthesis of the related compound 2-fluoro-4-methoxyacetophenone via Friedel-Crafts acylation, a temperature range of 0–10 °C is specified. google.com Lower temperatures are often used to control the exothermic reaction and can influence selectivity, although this is less of a concern than in the Fries rearrangement where temperature dictates the ortho/para product ratio. rdd.edu.iq
Reaction Time and Stoichiometry: Reaction times can vary from a few minutes to many hours, depending on the reactivity of the substrate and the conditions used. beilstein-journals.orgresearchgate.net A patent for a similar synthesis specifies dropwise addition of acetyl chloride over two hours, followed by an incubation period of one hour to ensure the reaction goes to completion. google.com The molar ratios of the aromatic precursor, acylating agent, and Lewis acid are carefully controlled to ensure high conversion and prevent side reactions.
The table below illustrates how reaction conditions can be varied in a typical Friedel-Crafts acylation to achieve optimal results, based on data for analogous reactions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale for Optimization |
|---|---|---|---|---|
| Catalyst | AlCl₃ (1.1 eq) | FeCl₃·6H₂O (10 mol%) | PPA | Shifting from stoichiometric to catalytic amounts reduces waste; PPA can prevent ether cleavage. beilstein-journals.orgresearchgate.net |
| Solvent | Dichloroethane | Ionic Liquid (TAAIL) | None (PPA as solvent) | Replacing hazardous chlorinated solvents with greener alternatives like ionic liquids or using the catalyst as the solvent. beilstein-journals.orgresearchgate.net |
| Temperature | 80 °C | 60 °C | 0 - 10 °C | Lowering temperature can improve selectivity and control exothermicity, preventing side-product formation. beilstein-journals.orggoogle.com |
| Time | 24 hours | 4 - 72 hours | 3 hours | Minimizing reaction time saves energy and increases throughput; monitored until full conversion is achieved. beilstein-journals.orggoogle.com |
Advanced Spectroscopic and Crystallographic Characterization of 1 2 Fluoro 4,5 Dimethoxyphenyl Ethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis.
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For fluorinated compounds like 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei provide a wealth of information regarding the electronic environment, connectivity, and spatial arrangement of atoms.
High-resolution 1D NMR spectroscopy allows for the precise measurement of chemical shifts and spin-spin coupling constants, which are fundamental for structural assignment.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the two methoxy (B1213986) groups, and the acetyl methyl group. The aromatic protons would appear as doublets or doublets of doublets due to coupling with each other (ortho- and meta-couplings) and with the adjacent fluorine atom. The signals for the two methoxy groups (at positions 4 and 5) and the acetyl methyl protons would each appear as singlets, though the acetyl protons may exhibit a small long-range coupling to the fluorine atom.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display signals for the carbonyl carbon of the acetyl group, the aromatic carbons, the two methoxy carbons, and the methyl carbon. The signals for the aromatic carbons, particularly those close to the fluorine atom (C1, C2, C3, and C6), will appear as doublets due to carbon-fluorine spin-spin coupling (¹JCF, ²JCF, ³JCF, etc.), which is invaluable for unambiguous assignment of the aromatic signals.
¹⁹F NMR: Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for studying fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show a single multiplet, with its chemical shift being indicative of the electronic environment around the fluorine atom. The splitting pattern of this multiplet would arise from couplings to the ortho- and meta-protons on the aromatic ring.
A particularly insightful aspect of the NMR spectroscopy of 2'-fluoro-substituted acetophenones is the observation of through-space spin-spin couplings (TS-couplings). up.ac.zamodgraph.co.uk Unlike traditional through-bond couplings that are transmitted via bonding electrons, TS-couplings occur when two nuclei are in close spatial proximity, typically less than the sum of their van der Waals radii, allowing for the direct interaction of their electron orbitals. up.ac.zachemicalbook.com
Research on various 2'-fluoro-substituted acetophenone (B1666503) derivatives has revealed significant TS-couplings between the fluorine atom at the C2' position and the protons of the acetyl group (a five-bond coupling, ⁵JHF), as well as the carbonyl carbon (a four-bond coupling, ⁴JCF). up.ac.za The observation of these couplings, which are significantly larger than expected for through-bond interactions over that many bonds, provides definitive evidence for the molecule's conformational preference. up.ac.za
These studies have shown that 2'-fluoro-substituted acetophenones exclusively adopt an s-trans conformation in solution. up.ac.zamodgraph.co.uk In this conformation, the carbonyl oxygen and the fluorine atom are oriented anti-periplanar to each other, which brings the acetyl group's protons and carbon into close proximity with the fluorine atom, enabling the observed TS-coupling. up.ac.za The alternative s-cis conformation, where the fluorine and oxygen would be syn-periplanar, is considered unstable due to strong electrostatic repulsion between the two electronegative atoms. modgraph.co.uk This conformational locking into the s-trans form is a key structural feature of this class of compounds. up.ac.za
| Coupling | Number of Bonds | Typical Value (Hz) | Significance |
|---|---|---|---|
| ⁵J(Hα, F) | 5 | ~3.2 - 5.0 | Confirms spatial proximity of acetyl protons and fluorine, indicating an s-trans conformation. |
| ⁴J(Cα, F) | 4 | Significant values observed | Confirms spatial proximity of acetyl carbon and fluorine, supporting the s-trans conformation. |
While 1D NMR provides essential data, complex molecules often require two-dimensional (2D) NMR experiments to resolve overlapping signals and establish definitive structural connections.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify protons that are spin-coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons, allowing for the tracing of the proton connectivity around the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is an exceptionally powerful tool for assigning carbon signals. For the title compound, an HSQC spectrum would show cross-peaks connecting the aromatic ¹H signals to their corresponding ¹³C signals, and the methoxy and acetyl ¹H signals to their respective carbon signals.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting.
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and confirm molecular structure.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands corresponding to its functional groups.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | Medium |
| C=O Stretch (Ketone) | 1700 - 1680 | Strong |
| Aromatic C=C Stretch | 1625 - 1430 | Medium to Strong |
| C-O Stretch (Aryl Ether) | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Strong |
| C-F Stretch (Aryl Fluoride) | 1270 - 1100 | Strong |
The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the ketone. The exact position of this peak is sensitive to electronic effects; the electron-donating methoxy groups and the electron-withdrawing fluorine atom would influence its frequency. Other key absorptions include those for the aromatic and aliphatic C-H stretching, the aromatic ring C=C stretching vibrations, and the strong, characteristic stretches for the aryl-ether (C-O) and aryl-fluoride (C-F) bonds.
Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment (polar bonds), Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule's electron cloud. Therefore, symmetric and non-polar bonds often produce strong Raman signals.
For this compound, the Raman spectrum would also be expected to show signals for the key functional groups. The aromatic C=C ring stretching vibrations typically give rise to strong and sharp bands in the Raman spectrum. While the C=O stretch is visible in both techniques, it is generally less intense in Raman than in IR. Conversely, vibrations involving the carbon skeleton of the aromatic ring are often more prominent in the Raman spectrum, providing a valuable molecular fingerprint.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the analyte.
High-Resolution Mass Spectrometry (HRMS).
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass-to-charge ratios with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule from its exact mass. For this compound (C₁₀H₁₁FO₃), the theoretical exact mass can be calculated with high precision.
HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, provide the resolving power necessary to distinguish between ions of very similar nominal mass (isobars), which is crucial when analyzing samples in complex matrices. nih.govthermofisher.com The high mass accuracy facilitates unambiguous molecular formula assignment, a critical step in structure elucidation. thermofisher.com When analyzing this compound, HRMS would confirm its elemental composition by matching the experimentally measured accurate mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ to the calculated theoretical value.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications.
Coupling chromatographic separation techniques with mass spectrometry allows for the analysis of individual components within a mixture. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the volatility and thermal stability of the analyte.
GC-MS: For a compound like this compound, which is expected to have sufficient volatility and thermal stability, GC-MS is a suitable technique. In a typical GC-MS analysis using Electron Ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern. For aromatic ketones, common fragmentation pathways include:
α-cleavage: Cleavage of the bond adjacent to the carbonyl group, which would result in the loss of the methyl group (•CH₃, a loss of 15 Da) to form a stable acylium ion.
Loss of the acetyl group: Cleavage can also lead to the loss of the entire acetyl group (CH₃CO•, a loss of 43 Da).
Cleavage within the aromatic ring: Fragmentation of the substituted phenyl ring can also occur, though it is often less prominent than α-cleavage. libretexts.orgmiamioh.edu
The fragmentation pattern of fluorinated compounds can be complex, sometimes involving the loss of HF or other fluorine-containing radicals. ub.edu The resulting mass spectrum, with its specific fragment ions and their relative intensities, serves as a unique identifier for the compound.
LC-MS: LC-MS is employed for compounds that are not suitable for GC due to low volatility or thermal instability. Using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), LC-MS typically generates a protonated molecule [M+H]⁺ or an adduct ion, with minimal fragmentation. ub.edu This is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can then be used, where the molecular ion is selected and fragmented in the mass spectrometer to obtain structural information, similar to that obtained from GC-MS. ub.edunih.gov
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Supramolecular Interactions.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone (B184777), provides significant insight into the expected molecular geometry, conformation, and intermolecular interactions.
Determination of Precise Molecular Geometry and Bond Parameters.
X-ray diffraction analysis yields precise measurements of bond lengths, bond angles, and torsion angles. For derivatives of acetophenone, the geometry of the phenyl ring and the acetyl group are of particular interest. In the related compound, 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone, the aromatic ring is planar, and the acetyl group is nearly coplanar with it. nih.gov This planarity is a common feature in such molecules, influenced by electronic conjugation between the carbonyl group and the phenyl ring.
Below is a table of selected bond lengths from the crystal structure of the analogous compound, 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone, which provides expected values for the core structure. nih.gov
| Bond | Length (Å) |
|---|---|
| C1—C2 | 1.403 (3) |
| C1—C6 | 1.410 (2) |
| C1—C7 (acetyl) | 1.469 (3) |
| C7=O (carbonyl) | 1.250 (2) |
| C7—C8 (methyl) | 1.504 (3) |
Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences in the Crystal Lattice.
The conformation of the acetyl group relative to the phenyl ring is a key structural feature. For 2'-fluoro-substituted acetophenone derivatives, studies have shown an overwhelming preference for the s-trans conformation, where the carbonyl oxygen and the ortho-fluorine atom are positioned anti-periplanar to each other. acs.orgrsc.org This preference is driven by the strong electrostatic repulsion between the electronegative fluorine and oxygen atoms that would occur in the s-cis conformation. acs.orgnih.gov
While covalently bound fluorine is a weak hydrogen bond acceptor, weak intramolecular interactions can still influence conformation. ed.ac.uk In some structures, close contacts between the fluorine atom and nearby protons (C-H···F) are observed. nih.gov In the case of this compound, the s-trans conformation would place the acetyl methyl protons in close proximity to the ortho-fluorine atom, potentially leading to a stabilizing C-H···F interaction. nih.gov This conformational preference has been confirmed in various 2'-fluoroacetophenone derivatives through both NMR spectroscopy and X-ray crystallography. acs.org
Elucidation of Intermolecular Interactions (e.g., C-H···π, C-H···O) and Crystal Packing.
The way molecules arrange themselves in a crystal is dictated by a network of intermolecular interactions. These non-covalent forces, although weak, collectively determine the crystal's stability and physical properties. Analysis of the crystal structure of the related 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone reveals several key interactions that are likely to be important for the fluoro-derivative as well. nih.gov
C-H···O Interactions: These are common hydrogen bonds where a carbon-bound hydrogen atom interacts with an oxygen atom (from a carbonyl or methoxy group) of a neighboring molecule. These interactions link molecules into extended networks. nih.gov
C-H···π Interactions: In this type of interaction, a C-H bond points towards the electron-rich face of an aromatic ring of an adjacent molecule. These interactions are crucial for stabilizing the stacking of molecules in the crystal lattice. nih.gov
In the crystal of 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone, C-H···π interactions link molecules into stacks, and C-H···O interactions connect these stacks, creating a stable three-dimensional structure. nih.gov A similar packing motif, governed by these weak hydrogen bonds, would be anticipated for this compound.
The table below summarizes significant intermolecular interactions found in the crystal structure of 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone. nih.gov
| Interaction Type | Donor-H···Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| C-H···π | C8—H8B···Cg1 | 3.738 (3) | 160 |
| C-H···π | C9—H9A···Cg1 | 3.828 (3) | 158 |
| C-H···O | C3—H3···O3 | 3.334 (3) | 139 |
Cg1 represents the centroid of the C1–C6 aromatic ring.
Computational Chemistry and Quantum Mechanical Studies on 1 2 Fluoro 4,5 Dimethoxyphenyl Ethanone
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Energetics
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for calculating molecular geometries, energies, and other properties by approximating the complex interactions of electrons. researchgate.net For 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone, DFT calculations can provide a comprehensive understanding of its electronic behavior and thermodynamic stability. nih.govresearchgate.net Methods like B3LYP are commonly paired with basis sets such as 6-311G++(d,p) to achieve a balance of accuracy and computational efficiency in optimizing molecular structures and predicting spectroscopic properties. mdpi.commasjaps.com
A fundamental step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule on its potential energy surface. nih.gov For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum energy conformation is reached.
Following optimization, a vibrational frequency analysis is performed. researchgate.net This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) spectrum. masjaps.comnih.gov The calculated vibrational modes can be compared with experimental IR data to validate the accuracy of the computational model. researchgate.net
Below is an illustrative table of key geometrical parameters that would be determined through DFT-based geometry optimization for this compound.
Illustrative Optimized Geometrical Parameters
| Parameter | Atoms Involved | Typical Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C=O (Carbonyl) | ~1.22 Å |
| Bond Length | C-F (Aromatic) | ~1.35 Å |
| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å |
| Bond Length | C-O (Methoxy) | ~1.36 Å |
| Bond Angle | C-C=O (Acetyl) | ~120° |
| Bond Angle | C-C-F (Aromatic) | ~118° - 120° |
| Dihedral Angle | O=C-C(ar)-C(ar) | ~0° or ~180° (planar) |
The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character). mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. echemcom.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. researchgate.net DFT calculations provide the energies of these orbitals, allowing for the determination of the energy gap and other quantum chemical descriptors like electronegativity, chemical hardness, and softness. mdpi.com
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals how electron density is distributed across the molecule. This helps to identify atoms with partial positive or negative charges, offering further insight into the molecule's electronic structure and potential sites for ionic interactions.
Typical Frontier Orbital Parameters
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Correlates with chemical stability and reactivity |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting chemical reactivity, as it illustrates the charge distribution from a three-dimensional perspective. researchgate.netnumberanalytics.com MEP maps use a color scale to denote different potential regions:
Red/Yellow: Regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. researchgate.net
Blue: Regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net
Green: Regions of neutral or near-zero potential. researchgate.net
For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, identifying it as a primary site for electrophilic attack or hydrogen bonding. The fluorine atom would also contribute to a negative potential region. Positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the aromatic ring, indicating sites susceptible to nucleophilic attack. walisongo.ac.id
Conformational Analysis and Potential Energy Surface Investigations
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. wikipedia.org For this compound, this analysis is crucial for understanding how the acetyl, fluoro, and methoxy (B1213986) groups orient themselves relative to the phenyl ring.
Computational studies on related 2'-fluoroacetophenone (B1202908) derivatives have shown that the molecule predominantly exists in one of two planar conformations: s-trans or s-cis. acs.orgnih.gov These conformers are defined by the dihedral angle between the carbonyl group (C=O) and the adjacent C-C bond of the phenyl ring.
s-trans conformer: The carbonyl oxygen and the ortho-fluorine atom are positioned on opposite sides of the C-C bond connecting the acetyl group to the ring.
s-cis conformer: The carbonyl oxygen and the ortho-fluorine atom are on the same side of the C-C bond.
DFT calculations and experimental NMR data for a wide range of 2'-fluoro-substituted acetophenones have consistently demonstrated that the s-trans conformer is significantly more stable than the s-cis conformer. acs.orgnih.govelsevierpure.comrsc.org The energy barrier for rotation between these conformers can be calculated by mapping the potential energy surface (PES) as a function of the key dihedral angle. The s-cis conformation represents a higher energy state, likely due to electrostatic repulsion between the electronegative oxygen and fluorine atoms. nih.govelsevierpure.com
The conformational preference in this compound is strongly influenced by the electronic and steric properties of its substituents.
Fluorine Group: The presence of the fluorine atom at the 2-position is the dominant factor in favoring the s-trans conformation. In the s-cis arrangement, the close proximity of the highly electronegative fluorine and oxygen atoms leads to significant lone pair-lone pair repulsion, destabilizing this conformer. nih.govelsevierpure.com In the s-trans form, this unfavorable interaction is minimized, resulting in a lower energy and more stable structure. acs.orgrsc.org This conformational control exerted by the ortho-fluoro group is a well-documented phenomenon in related structures. acs.orgnih.gov
Comparison of s-trans and s-cis Conformers
| Feature | s-trans Conformer | s-cis Conformer |
|---|---|---|
| Relative Position (O vs. F) | Opposite sides of C-C bond | Same side of C-C bond |
| Stability | More stable (lower energy) | Less stable (higher energy) |
| Dominant Interaction | Minimized electrostatic repulsion | Strong electrostatic repulsion |
| Prevalence | Predominant form in solution | Minor or transition state |
Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, offering insights that complement and guide experimental work. For a molecule like this compound, techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) would be instrumental. These methods allow for the calculation of various spectroscopic data, which can then be compared with experimental results for validation.
Simulated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. The process typically involves:
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation using methods like DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)).
NMR Calculation: Once the geometry is optimized, the NMR shielding tensors are calculated for each nucleus. The chemical shifts are then determined by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts provide a theoretical spectrum that can be compared against an experimentally obtained spectrum to confirm the molecular structure. Discrepancies between the simulated and experimental data can point to specific conformational effects or solvent interactions not accounted for in the gas-phase calculations.
Hypothetical Data Table for Simulated ¹H NMR Chemical Shifts:
| Atom | Predicted Chemical Shift (ppm) |
| H (Aryl) | 6.8 - 7.5 |
| H (Methoxy) | 3.8 - 4.0 |
| H (Acetyl) | 2.5 - 2.7 |
Note: This table is illustrative and not based on actual published research for this specific compound.
Computational Vibrational Spectra
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational methods can simulate these spectra by:
Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational frequencies and their corresponding intensities.
Spectral Analysis: The calculated frequencies correspond to the different vibrational modes of the molecule (e.g., C=O stretch, C-F stretch, aromatic C-H bends). These can be visualized to understand the atomic motions associated with each peak.
The simulated IR and Raman spectra can be compared to experimental spectra to aid in the assignment of vibrational bands and to confirm the presence of specific functional groups.
Hypothetical Data Table for Key Vibrational Frequencies:
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O Stretch | 1680 - 1700 |
| Aromatic C=C Stretch | 1580 - 1620 |
| C-F Stretch | 1100 - 1200 |
| C-O Stretch (Methoxy) | 1020 - 1080 |
Note: This table is illustrative and not based on actual published research for this specific compound.
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Effects
While quantum mechanical calculations are excellent for understanding the properties of a single molecule in a static state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time and in the presence of a solvent.
For this compound, an MD simulation would involve:
System Setup: A simulation box is created containing one or more molecules of the compound and a large number of solvent molecules (e.g., water, DMSO).
Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied to all atoms.
Simulation Run: The system's evolution is simulated over a period of time (nanoseconds to microseconds) by solving Newton's equations of motion for each atom.
Analysis of the MD trajectory can reveal information about:
Conformational Dynamics: How the molecule changes its shape over time.
Solvent Interactions: How solvent molecules arrange themselves around the solute and the nature of their interactions (e.g., hydrogen bonding).
Transport Properties: Diffusion coefficients and other properties related to the movement of the molecule in the solvent.
These simulations are crucial for understanding how the solvent environment influences the compound's properties and behavior, which is essential for applications in areas like drug design and materials science.
Chemical Reactivity and Derivatization Pathways of 1 2 Fluoro 4,5 Dimethoxyphenyl Ethanone
Transformations Involving the Ethanone (B97240) Carbonyl Group
The ethanone moiety is a key site for synthetic modification, offering pathways to a variety of derivatives through reactions at the carbonyl carbon and the adjacent α-carbon.
Nucleophilic Additions and Condensations (e.g., Claisen-Schmidt for Chalcone (B49325) Synthesis)
The carbonyl group of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is susceptible to nucleophilic attack, enabling condensation reactions with various aldehydes. A prominent example is the Claisen-Schmidt condensation, a base-catalyzed reaction that forms chalcones, which are α,β-unsaturated ketones. researchgate.net In this reaction, the acetophenone (B1666503) derivative reacts with an aromatic aldehyde in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a polar solvent such as ethanol (B145695). wisdomlib.orgresearchgate.net
The general mechanism involves the deprotonation of the α-carbon of the ethanone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone. researchgate.net These chalcone derivatives are valuable precursors for the synthesis of various heterocyclic compounds, including pyrazolines and benzodiazepines. researchgate.net The reaction is a straightforward and efficient method for creating complex molecular scaffolds. wisdomlib.orgnih.gov
| Reactant A | Reactant B (Aldehyde) | Base/Solvent | Product Type | Ref. |
| This compound | Substituted Benzaldehyde (B42025) | KOH / Ethanol | Chalcone | wisdomlib.org |
| 1-(4-methoxyphenyl)ethanone | 4-Fluorobenzaldehyde | KOH / Ethanol | Chalcone | nih.gov |
| 2-Methoxyacetophenone | 3,5-Dimethoxybenzaldehyde | Base / Ethanol | Chalcone | researchgate.net |
Reduction to Alcohol and Further Functionalization
The carbonyl group of the ethanone can be readily reduced to a secondary alcohol, yielding 1-(2-fluoro-4,5-dimethoxyphenyl)ethanol. chemicalbook.comchemscene.com This transformation is typically achieved using standard reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol is a common and effective reagent for this purpose. nih.gov More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can also be employed. nih.gov
Enzymatic reductions using alcohol dehydrogenases (ADHs) offer a stereoselective route to optically active alcohols, which are valuable chiral building blocks in pharmaceutical synthesis. mdpi.com Once formed, the resulting alcohol, 1-(2-fluoro-4,5-dimethoxyphenyl)ethanol, serves as a versatile intermediate. Its hydroxyl group can be further functionalized through various reactions, including:
Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters.
Etherification: Conversion into ethers via reactions like the Williamson ether synthesis.
Halogenation: Substitution of the hydroxyl group with a halogen (e.g., using SOCl₂ or PBr₃) to create a more reactive intermediate.
Alpha-Halogenation Reactions and Subsequent Substitutions
The methyl group adjacent to the carbonyl (the α-carbon) can be halogenated, most commonly brominated, to produce α-halo ketones. This reaction typically proceeds under acidic conditions, where the ketone tautomerizes to its enol form. libretexts.org The electron-rich double bond of the enol then attacks the electrophilic halogen (e.g., Br₂). libretexts.org A common method involves reacting the parent ketone with bromine in a solvent like acetic acid. libretexts.org Another approach utilizes cupric bromide for the bromination of similar methoxyacetophenones. researchgate.net
The resulting compound, 2-bromo-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone, is a highly valuable synthetic intermediate. The presence of the α-bromo substituent makes the carbon atom highly electrophilic and susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups by reaction with various nucleophiles, making it a key precursor for the synthesis of thiazoles and other heterocyclic systems. researchgate.net
| Starting Material | Reagent(s) | Product | Ref. |
| This compound | Br₂ / Acetic Acid | 2-Bromo-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone | libretexts.org |
| 4-Methoxyacetophenone | Cupric Bromide | 2-Bromo-1-(4-methoxyphenyl)ethanone | researchgate.net |
| 1-(3-Bromo-4-methoxyphenyl)ethanone | Trimethylphenylammonium perbromide / THF | 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone | chemicalbook.com |
Reactions at the Aromatic Ring System
The substitution pattern on the phenyl ring of this compound governs its reactivity towards both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitutions and Regioselectivity
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgmasterorganicchemistry.com The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents.
-OCH₃ groups (at C4 and C5): These are strongly activating, ortho-, para-directing groups.
-F group (at C2): This is a deactivating, ortho-, para-directing group.
-COCH₃ group (at C1): This is a deactivating, meta-directing group.
The powerful activating effect of the two methoxy (B1213986) groups dominates the reactivity of the ring. Nitration of the compound with a mixture of nitric acid and sulfuric acid results in the selective formation of 1-(2-Fluoro-3-nitro-4,5-dimethoxyphenyl)ethanone. The substitution occurs at the C3 position, which is ortho to the C4-methoxy group and meta to the fluorine atom and the acetyl group. This outcome is consistent with the strong directing power of the methoxy group, which directs the incoming electrophile to its ortho position over other possibilities.
Nucleophilic Aromatic Substitutions, particularly at the Fluoro Position
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org Fluorine is an excellent leaving group for SNAr reactions because its high electronegativity makes the attached carbon highly electrophilic and susceptible to nucleophilic attack. youtube.com
In this compound, the primary electron-withdrawing group (the acetyl group) is in a meta position relative to the fluorine atom. The methoxy groups are electron-donating. This arrangement does not provide the ideal electronic activation required for facile SNAr at the fluoro position. libretexts.org Therefore, displacing the fluorine atom with a nucleophile would likely require harsh reaction conditions.
However, related studies show that under basic conditions in methanol, fluorine atoms on highly activated benzaldehyde rings can be displaced by methoxide (B1231860) ions. ebyu.edu.tracgpubs.org This highlights that while difficult, substitution at the fluoro position is mechanistically plausible if sufficient activation can be achieved, though it is not a favored pathway for this specific substrate under standard conditions.
Synthesis of Complex Derivatives and Analogs Utilizing this compound as a Precursor.
This compound serves as a versatile precursor in the synthesis of a variety of complex organic molecules. Its chemical reactivity is primarily centered around the acetyl group and the activated aromatic ring, allowing for the construction of diverse molecular scaffolds, including nitrogen-containing heterocycles, extended aromatic systems, and other modified fluoro-dimethoxyphenyl compounds.
Formation of Nitrogen-Containing Heterocycles and Amines.
The strategic placement of the fluoro, methoxy, and acetyl groups on the phenyl ring of this compound makes it a valuable starting material for the synthesis of various nitrogen-containing heterocycles and amines. The reactivity of the ketone functionality, coupled with the potential for nucleophilic aromatic substitution of the fluorine atom, provides multiple pathways for derivatization.
One key transformation involves the conversion of the acetyl group into a primary amine via reductive amination. This process typically involves the reaction of the ketone with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, in the presence of a reducing agent like sodium cyanoborohydride. This yields the corresponding 1-(2-fluoro-4,5-dimethoxyphenyl)ethanamine, a crucial building block for further elaboration.
Furthermore, the fluorine atom, activated by the adjacent electron-withdrawing acetyl group and the para-methoxy group, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nitrogen nucleophiles, leading to the formation of N-aryl amines and heterocyclic systems. For instance, reaction with primary or secondary amines under basic conditions can displace the fluoride (B91410) to form N-substituted 2-amino-4,5-dimethoxyacetophenone derivatives. These intermediates can then undergo intramolecular cyclization reactions to form a range of heterocyclic structures, such as quinolines, benzodiazepines, or other fused systems, depending on the nature of the introduced amine and subsequent reaction conditions.
The synthesis of quinazolinones, for example, can be envisioned through a multi-step sequence starting from this compound. This would typically involve an initial SNAr reaction to introduce an amino group at the 2-position, followed by further functionalization and cyclization steps. Similarly, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) or other nitrogen-containing five-membered rings.
| Starting Material | Reagents | Product Type | Heterocycle/Amine Formed |
| This compound | 1. NH4OAc, NaBH3CN 2. Various electrophiles | Primary Amine and derivatives | 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanamine and N-substituted derivatives |
| This compound | Primary/Secondary Amines, Base | N-Aryl Amines (via SNAr) | N-Substituted 2-amino-4,5-dimethoxyacetophenones |
| This compound | Hydrazine derivatives | Nitrogen Heterocycles | Pyrazole and related heterocycles |
| This compound | Guanidine, Base | Nitrogen Heterocycles | Pyrimidine derivatives |
Carbon-Carbon Bond Forming Reactions for Extended Molecular Architectures.
The acetyl group of this compound is a key handle for participating in a variety of carbon-carbon bond-forming reactions, enabling the construction of larger and more complex molecular frameworks. These reactions are fundamental in medicinal chemistry and materials science for creating novel structures with tailored properties.
One of the most common transformations is the aldol condensation. Under basic or acidic conditions, the enolate of this compound can react with various aldehydes or ketones in a Claisen-Schmidt condensation to yield α,β-unsaturated ketones, commonly known as chalcones. These chalcone derivatives are valuable intermediates themselves and can be further modified to synthesize flavonoids, pyrazolines, and other heterocyclic systems.
The Wittig reaction provides another powerful tool for extending the carbon skeleton. By reacting this compound with a phosphonium (B103445) ylide, the carbonyl group can be converted into a carbon-carbon double bond with high regioselectivity. The nature of the ylide determines the structure of the resulting alkene, allowing for the introduction of a wide range of substituents.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be employed to form new carbon-carbon bonds. While the aryl fluoride bond is generally less reactive in these transformations compared to bromides or iodides, under specific catalytic conditions, this compound can potentially couple with alkenes to form more extended conjugated systems.
Addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group offers a straightforward method to introduce new alkyl or aryl groups, leading to the formation of tertiary alcohols. These alcohols can then serve as precursors for further functionalization, including dehydration to alkenes or substitution reactions.
| Reaction Type | Reagents | Product Type | Key Transformation |
| Aldol Condensation (Claisen-Schmidt) | Aldehydes/Ketones, Base/Acid | α,β-Unsaturated Ketones (Chalcones) | C=C bond formation adjacent to the carbonyl |
| Wittig Reaction | Phosphonium Ylide | Alkenes | C=O to C=C conversion |
| Grignard Reaction | RMgX | Tertiary Alcohols | C-C bond formation at the carbonyl carbon |
| Heck Reaction | Alkene, Pd catalyst, Base | Substituted Alkenes | Aryl-alkene C-C bond formation |
Preparation of Modified Fluoro-Dimethoxyphenyl Compounds.
Beyond the reactions involving the acetyl group, the aromatic ring of this compound can also be modified to generate a variety of substituted derivatives. The existing substituents on the ring direct the regioselectivity of these transformations.
The two methoxy groups are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, the presence of the fluorine atom and the acetyl group also influences the substitution pattern. Nitration of the aromatic ring, for instance, would be expected to occur at the position meta to the deactivating acetyl group and ortho to one of the activating methoxy groups.
As previously mentioned, the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. This allows for the replacement of the fluorine with other functional groups, such as alkoxy, thioalkoxy, or cyano groups, thereby introducing further diversity into the molecular structure.
The acetyl group itself can be a site for modification. For example, α-halogenation of the ketone can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid, yielding α-haloacetophenones. These halogenated intermediates are highly reactive and can be used in various subsequent substitution and coupling reactions to introduce a wide array of functionalities.
| Reaction Type | Reagents | Product Type | Modification Site |
| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO3, H2SO4 | Substituted Aromatic Ketones | Aromatic Ring |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., RO-, RS-, CN-) | Substituted Aromatic Ketones | C-F position |
| α-Halogenation | NBS, Br2/AcOH | α-Haloacetophenones | Carbon alpha to the carbonyl |
Applications of 1 2 Fluoro 4,5 Dimethoxyphenyl Ethanone in Advanced Chemical Synthesis
Role as a Versatile Intermediate in the Synthesis of Diverse Organic Compounds
1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone serves as a highly versatile intermediate in multi-step organic syntheses. Its chemical utility stems from two primary features: the reactive acetyl group (-C(O)CH₃) and the electronically distinct aromatic ring. The ketone functionality is a classical handle for forming new carbon-carbon bonds. For instance, it can readily undergo enolization and subsequent reaction with electrophiles, or it can participate in condensation reactions with aldehydes and other carbonyl compounds.
The substituted phenyl ring, with its combination of an electron-withdrawing fluorine atom and electron-donating methoxy (B1213986) groups, provides a scaffold with specific steric and electronic properties. This substitution pattern influences the reactivity of the aromatic ring and the adjacent ketone, allowing for controlled and selective transformations in the synthesis of more elaborate molecular structures.
Utilization in the Construction of Biologically Relevant Molecular Scaffolds (e.g., Lamellarin Alkaloids, Flavonoids, Chalcones)
The primary application of this compound in the synthesis of biologically active molecules is as a key building block for specific molecular frameworks, most notably chalcones and their derivatives, flavonoids.
Chalcones: This compound is an ideal precursor for the synthesis of chalcones, which are known for their broad range of biological activities. researchgate.netresearchgate.net Chalcones are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde. nih.govscispace.comsapub.org In this context, this compound acts as the ketone component, providing one of the two aromatic rings and the central α,β-unsaturated carbonyl system of the resulting chalcone (B49325). ebyu.edu.tr This reaction allows for the creation of a diverse library of chalcones by varying the structure of the aromatic aldehyde used.
Illustrative Claisen-Schmidt Condensation
Synthesis of a chalcone derivative using this compound.
| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Product (Chalcone Scaffold) |
|---|---|---|
| This compound | Substituted Benzaldehyde (B42025) (Ar-CHO) | (E)-1-(2-Fluoro-4,5-dimethoxyphenyl)-3-(Ar)-prop-2-en-1-one |
Flavonoids: Flavonoids, another class of compounds with significant pharmacological importance, can be synthesized from chalcone intermediates. mdpi.combiomedres.us The synthesis involves an oxidative cyclization of a chalcone precursor that bears a hydroxyl group at the ortho position of the acetophenone-derived ring. innovareacademics.in Therefore, this compound can be considered a precursor to fluorinated and methoxylated flavonoids. The synthetic pathway would first involve its condensation to form the corresponding chalcone, followed by chemical modification (such as demethylation to reveal a phenol) and subsequent cyclization to yield the final flavone (B191248) structure.
Lamellarin Alkaloids: Lamellarins are a class of marine alkaloids with potent biological activities. While the core structure of many lamellarins contains di- or tri-methoxyphenyl substituents, the direct use of this compound in the total synthesis of naturally occurring lamellarins has not been prominently reported in the literature. nih.govmdpi.com However, its structure makes it a plausible starting material for the synthesis of novel, fluorinated lamellarin analogs. The introduction of fluorine is a common strategy in medicinal chemistry to enhance the pharmacological profile of bioactive molecules.
Contribution to the Development of Novel Fluorinated Molecules
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate a compound's physical and biological properties. mdpi.compurdue.edu Fluorine can enhance metabolic stability, increase lipophilicity, and alter binding affinities to biological targets. mdpi.com
This compound is a valuable reagent for introducing a 2-fluoro-4,5-dimethoxyphenyl moiety into larger, more complex structures. Its use directly leads to the creation of novel fluorinated compounds whose properties are influenced by this specific substitution pattern. Studies on 2'-fluoro-substituted acetophenone derivatives have shown that the fluorine atom can control the conformational preferences of the molecule, which is a critical factor in drug design. nih.govacs.org By using this compound as a starting material, chemists can systematically explore how this particular fluorinated scaffold impacts the function of the final product, contributing to the development of new pharmaceuticals and advanced materials.
Strategic Building Block in the Synthesis of Specialty Chemicals and Materials
Beyond its applications in medicinal chemistry, the unique electronic nature of this compound makes it a strategic building block for specialty chemicals and functional materials. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy groups creates a polarized aromatic system with distinct properties.
This feature can be exploited in the design of materials such as functional dyes, liquid crystals, or specialized polymers where precise control over electronic characteristics is required. For example, fluorinated aromatic compounds are used in the synthesis of advanced fluorophores for biological imaging and sensing applications. mdpi.com As a readily available, functionalized building block, this compound provides a platform for creating bespoke molecules tailored for high-performance applications in materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
